molecular formula C19H20N2O B11506916 1-(3-phenyl-1,5,6,10b-tetrahydroimidazo[5,1-a]isoquinolin-2(3H)-yl)ethanone

1-(3-phenyl-1,5,6,10b-tetrahydroimidazo[5,1-a]isoquinolin-2(3H)-yl)ethanone

Cat. No.: B11506916
M. Wt: 292.4 g/mol
InChI Key: CXYABMLZUZJIQY-UHFFFAOYSA-N
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Description

1-(3-phenyl-1,5,6,10b-tetrahydroimidazo[5,1-a]isoquinolin-2(3H)-yl)ethanone is a complex organic compound with a fused imidazoisoquinoline ring system. Its chemical structure combines an imidazole ring with an isoquinoline moiety, resulting in a unique and intriguing molecule. Let’s explore its synthesis, properties, and applications.

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. Here’s a simplified route:

    Formation of Imidazole Ring: Start with an appropriate precursor (such as isoquinoline) and introduce an imine functionality. Cyclization of the imine with an amine or ammonia leads to the formation of the imidazole ring.

    Phenyl Substitution: Introduce a phenyl group at the desired position on the imidazole ring. This can be achieved through electrophilic aromatic substitution reactions.

    Ketone Formation: Finally, convert the amino group to a ketone group to obtain 1-(3-phenyl-1,5,6,10b-tetrahydroimidazo[5,1-a]isoquinolin-2(3H)-yl)ethanone.

Industrial Production: While industrial-scale production methods are proprietary, researchers and pharmaceutical companies often optimize these routes for efficiency, yield, and purity.

Chemical Reactions Analysis

This compound can undergo various reactions:

    Oxidation: Oxidation of the ketone group can yield corresponding alcohols or carboxylic acids.

    Reduction: Reduction of the imine or ketone group can lead to the formation of secondary amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

    Major Products: The major products depend on reaction conditions and substituents. For example, reduction may yield amines, while oxidation could produce carboxylic acids.

Scientific Research Applications

1-(3-phenyl-1,5,6,10b-tetrahydroimidazo[5,1-a]isoquinolin-2(3H)-yl)ethanone finds applications in:

    Medicinal Chemistry: It may serve as a scaffold for designing novel drugs targeting specific receptors.

    Biological Studies: Researchers explore its interactions with proteins, enzymes, and cellular pathways.

    Industry: It could be used in the synthesis of other complex molecules.

Mechanism of Action

The compound’s mechanism of action likely involves binding to specific receptors or enzymes. Further studies are needed to elucidate its precise targets and pathways.

Properties

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

1-(3-phenyl-3,5,6,10b-tetrahydro-1H-imidazo[5,1-a]isoquinolin-2-yl)ethanone

InChI

InChI=1S/C19H20N2O/c1-14(22)21-13-18-17-10-6-5-7-15(17)11-12-20(18)19(21)16-8-3-2-4-9-16/h2-10,18-19H,11-13H2,1H3

InChI Key

CXYABMLZUZJIQY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC2C3=CC=CC=C3CCN2C1C4=CC=CC=C4

Origin of Product

United States

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